REACTION_CXSMILES
|
C(Cl)(Cl)Cl.[F:5][C:6]([F:24])([F:23])[O:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]2[C:18]([OH:19])=[C:17]([C:20]([CH3:22])=[O:21])[CH2:16][S:15]2)=[CH:10][CH:9]=1.S(Cl)(Cl)(=O)=O>O>[F:24][C:6]([F:5])([F:23])[O:7][C:8]1[CH:9]=[CH:10][C:11]([C:14]2[S:15][CH:16]=[C:17]([C:20]([CH3:22])=[O:21])[C:18]=2[OH:19])=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
2-(4-trifluoromethoxyphenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene
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Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)C1SCC(=C1O)C(=O)C)(F)F
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Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
-15 °C
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Type
|
CUSTOM
|
Details
|
by stirring at −15° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the solution was raised to 0° C.
|
Type
|
CUSTOM
|
Details
|
followed by liquid separation
|
Type
|
WASH
|
Details
|
The obtained chloroform solution was sequentially washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated salt solution, a sodium hydroxide aqueous solution, a saturated sodium thiosulfate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agent was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (eluent: hexane/ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)C=1SC=C(C1O)C(=O)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.15 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |